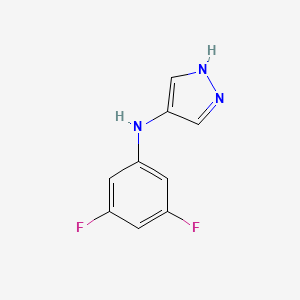

N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

Description

N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pyrazole ring substituted with an amine group at position 4 and a 3,5-difluorophenyl moiety at the nitrogen atom. This compound belongs to a broader class of pyrazole-based molecules known for their versatility in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H7F2N3 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H7F2N3/c10-6-1-7(11)3-8(2-6)14-9-4-12-13-5-9/h1-5,14H,(H,12,13) |

InChI Key |

BDUZVJRUFIDOLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3,5-Difluorophenylhydrazine with β-Ketonitriles

A widely used method involves reacting 3,5-difluorophenylhydrazine with β-ketonitriles (e.g., α-cyanoacetophenones) under acidic conditions. The reaction proceeds via hydrazone intermediate formation, followed by cyclization to yield the 4-aminopyrazole core.

- Step 1 : 3,5-Difluorophenylhydrazine (1.0 equiv) is condensed with α-cyanoacetophenone (1.2 equiv) in ethanol at reflux for 6–8 hours.

- Step 2 : The resulting hydrazone is treated with hydrochloric acid (HCl) to induce cyclization, forming N-(3,5-difluorophenyl)-1H-pyrazol-4-amine.

- Yield : 60–75%.

- High regioselectivity for the 4-amino position.

- Compatibility with diverse β-ketonitrile substrates.

Reduction of 4-Nitropyrazole Intermediates

An alternative route involves synthesizing 4-nitropyrazole derivatives followed by catalytic hydrogenation.

- Nitro Group Introduction : 3,5-Difluorophenylhydrazine reacts with nitro-substituted diketones (e.g., 1,3-diketones) to form 4-nitropyrazole intermediates.

- Reduction : The nitro group is reduced using hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol, yielding the 4-amine.

Modular Synthesis from Primary Amines

A recent method employs 3,5-difluoroaniline as the primary amine in a one-pot reaction with diketones and hydroxylamine derivatives.

- Reactants : 3,5-Difluoroaniline (1.0 equiv), 2,4-pentanedione (1.1 equiv), O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv).

- Conditions : DMF solvent, 85°C, 1.5 hours.

- Workup : Column chromatography (hexane/ethyl acetate) isolates the product.

- Yield : 38–50%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in solvent-free conditions.

Protocol :

- Reactants : Tosylhydrazones of α,β-unsaturated carbonyl compounds and 3,5-difluorophenylhydrazine.

- Conditions : Microwave, 150°C, 15 minutes.

- Yield : 65–80%.

Benefits :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | β-Ketonitriles, HCl | 60–75 | 6–8 hours | High |

| Nitro Reduction | Pd/C, H₂ | 70–85 | 12 hours | Moderate |

| Modular Synthesis | O-(4-Nitrobenzoyl)hydroxylamine | 38–50 | 1.5 hours | High |

| Microwave-Assisted | Tosylhydrazones | 65–80 | 15 minutes | Moderate |

Critical Research Findings

- Fluorine Impact : The 3,5-difluorophenyl group enhances metabolic stability and binding affinity in drug candidates.

- Regioselectivity : Cyclocondensation methods favor 4-amino product formation due to electronic effects of the fluorine substituents.

- Safety Considerations : Nitro intermediates require careful handling; modular and microwave methods are safer alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine and related pyrazole derivatives:

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: The 3,5-difluorophenyl group in the target compound contrasts with tert-butyl and hydroxyphenyl groups in analogs (e.g., 6b, 4h), which confer steric bulk and antioxidant properties .

- Carboxamide vs. Amine : Carboxamide derivatives (e.g., 4h, 5e) exhibit hydrogen-bonding capacity, making them suitable for enzyme inhibition, whereas the amine group in the target compound may favor interactions with acidic residues or metal ions .

Molecular Weight and Solubility

- The target compound’s lower molecular weight (~195 g/mol) compared to carboxamide analogs (>485 g/mol) suggests better bioavailability and oral absorption .

- Sulfonamide (4h) and methylsulfonyl (5e) substituents improve aqueous solubility, whereas the target compound’s lipophilic difluorophenyl group may require formulation optimization .

Electronic and Nonlinear Optical (NLO) Properties

- DFT studies on pyrazole derivatives (e.g., dichlorophenyl-substituted analogs) highlight substituent-dependent dipole moments and hyperpolarizability, critical for NLO materials . The target compound’s fluorine substituents may offer superior electron-withdrawing effects for optoelectronic applications.

Patent and Prodrug Considerations

- The target compound’s simpler structure lacks such features but offers a scaffold for further functionalization.

Biological Activity

N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its promising biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 3,5-difluoroaniline.

- Formation of Pyrazole Ring : The aniline undergoes cyclization to form the pyrazole ring.

- Methylation : A methyl group is introduced at the 1-position of the pyrazole.

This synthetic route can be optimized for industrial production to enhance yield and purity using continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, which is crucial for its efficacy in various biological contexts.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis by activating caspase pathways.

- Receptor Binding : It interacts with various receptors that influence cellular signaling pathways critical for cell survival and proliferation.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activities, particularly in cancer research:

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound across various cancer types:

- In vitro Studies : It has been shown to inhibit growth in several cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) .

- In vivo Studies : Animal models have indicated that compounds based on the 1H-pyrazole structure can effectively reduce tumor size and proliferation rates .

Summary of Research Findings

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Lung | 15.6 | Apoptosis via caspase activation | |

| Breast | 12.3 | Inhibition of cell proliferation | |

| Liver | 18.9 | Induction of apoptosis |

Case Studies

- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of 15.6 µM. The compound induced apoptosis through caspase activation pathways.

- Case Study on Breast Cancer : Research on MDA-MB-231 breast cancer cells revealed an IC50 of 12.3 µM, indicating potent antiproliferative effects linked to receptor binding mechanisms.

Q & A

Q. What are the standard synthetic routes for N-(3,5-Difluorophenyl)-1H-pyrazol-4-amine?

The synthesis typically involves:

- Starting Material : 3,5-Difluoroaniline, prepared via fluorination and amination of aromatic precursors.

- Pyrazole Formation : Cyclization reactions (e.g., with hydrazine derivatives) to construct the pyrazole core.

- Amine Functionalization : Coupling the pyrazole with the difluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Reaction optimization often requires temperature control (e.g., 80–120°C) and catalysts like palladium for cross-coupling steps. Similar pathways are reported for methylated analogs, but methylation steps are excluded here .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H/13C/19F NMR to confirm regiochemistry and fluorine substitution.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : To resolve molecular conformation and hydrogen-bonding interactions, as demonstrated in studies of related pyrazolines .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl substitution influence the compound’s electronic properties and binding affinity?

The 3,5-difluoro pattern enhances:

- Electron-Withdrawing Effects : Stabilizing the aromatic system and increasing electrophilicity at reactive sites.

- Biological Interactions : Fluorine’s high electronegativity improves binding to hydrophobic pockets in enzymes (e.g., kinase targets) via C–F⋯H–N hydrogen bonds. This is observed in structurally similar compounds with antitumor activity .

Q. What methodological challenges arise in synthesizing this compound?

Key challenges include:

- Regioselectivity : Ensuring proper substitution on the pyrazole ring during cyclization.

- By-Product Formation : Managing side reactions from fluorine’s reactivity (e.g., dehalogenation).

- Purification : Separating polar intermediates using column chromatography or recrystallization. Optimized protocols for analogous compounds recommend using Pd(OAc)₂/Xantphos catalysts for efficient coupling .

Q. How can crystallographic data inform the design of derivatives with improved stability?

X-ray studies of related pyrazolines reveal:

- Dihedral Angles : The 3,5-difluorophenyl group adopts a ~66° angle relative to the pyrazole ring, influencing planarity and π-π stacking.

- Hydrogen Bonding : N–H⋯N interactions (e.g., N1–H1⋯N3, 2.13 Å) stabilize the crystal lattice, suggesting strategies to enhance solubility via functional group modifications .

Q. What mechanisms underlie the compound’s potential biological activity in cancer research?

While direct evidence is limited, structurally similar analogs exhibit:

- Enzyme Inhibition : Blocking kinases (e.g., p38 MAPK) via competitive binding at ATP pockets.

- Apoptosis Induction : Caspase-3/7 activation through mitochondrial pathway disruption. Experimental validation would require kinase assays and flow cytometry for apoptosis markers .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for pyrazole derivatives?

Contradictions may arise from:

- Catalyst Efficiency : Palladium vs. copper catalysts in coupling reactions (yields vary from 50% to 90%).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade sensitive intermediates. Systematic optimization using design-of-experiments (DoE) frameworks is recommended .

Methodological Recommendations

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?

Use:

- Molecular Docking (AutoDock Vina) : To model binding to targets like EGFR or CDK2.

- ADMET Prediction (SwissADME) : Assessing logP, bioavailability, and CYP450 interactions. Validation with in vitro assays (e.g., microsomal stability tests) is critical .

Structural and Functional Comparisons

Q. How does this compound compare to its methylated analog in biological assays?

- Methylated Analogs : Show enhanced metabolic stability due to reduced oxidative degradation.

- Non-Methylated Core : Increased hydrogen-bonding capacity, potentially improving target engagement. Comparative studies using LC-MS and enzymatic assays are needed to quantify differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.